molecular formula C9H14N2O2 B1501382 Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate CAS No. 1194374-72-5

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1501382
CAS No.: 1194374-72-5
M. Wt: 182.22 g/mol
InChI Key: YVRLPBNXXIMQMY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate (CAS 1194374-72-5) is a substituted pyrrole derivative with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . Its structure features an ethyl ester at position 2, an amino group at position 3, and an ethyl substituent at position 5 of the pyrrole ring (Figure 1).

Properties

IUPAC Name

ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-6-5-7(10)8(11-6)9(12)13-4-2/h5,11H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRLPBNXXIMQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672230
Record name Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-72-5
Record name Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents due to its potential biological activities.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is compared with other similar pyrrole derivatives, such as Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate and Ethyl 3-amino-1H-pyrrole-2-carboxylate. These compounds share structural similarities but differ in the presence and position of substituents on the pyrrole ring. The unique ethyl group at the 5-position of this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Positioning and Structural Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering their chemical and physical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate –NH₂ (3), –C₂H₅ (5), –COOEt (2) C₉H₁₄N₂O₂ 182.22 Amino group at C3, ethyl at C5
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) –CH₂CH₂OH (3), –Ph (5) C₁₅H₁₇NO₃ 260.13 Hydroxyethyl at C3, phenyl at C5
Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6b) –CH₂CH₂OH (3), –C₂H₅ (4), –Ph (5) C₁₇H₂₁NO₃ 288.16 Additional ethyl at C4
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate –NH₂ (3), –CH₂Ph (5) C₁₄H₁₆N₂O₂ 244.29 Benzyl substituent at C5
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (55) –NH₂ (2), –COPh (5) C₁₄H₁₄N₂O₃ 258.27 Amino at C2, benzoyl at C5

Key Observations :

  • Steric effects : Bulky substituents like benzyl (compound ) or phenyl (6a, 6b) increase steric hindrance compared to the ethyl group in the target compound, influencing reactivity and solubility .

Key Observations :

  • Lower yields (43–48%) for 6a and 6b suggest challenges in introducing multiple substituents (e.g., hydroxyethyl and phenyl groups) .
  • The absence of reported melting points for the target compound and benzyl analog () indicates gaps in publicly available data.
Nucleophilic Reactivity
  • The 3-amino group in the target compound facilitates nucleophilic reactions, such as condensations or cyclizations, similar to compound 55, which reacts with ethyl isothiocyanate to form pyrimidine derivatives .
  • Benzoyl or benzyl substituents (e.g., compound 55 and ) enhance π-stacking interactions in supramolecular chemistry but reduce solubility in polar solvents .

Biological Activity

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the compound's biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by:

  • Pyrrole Ring : A five-membered heterocyclic structure containing nitrogen.
  • Substituents : An amino group at the 3-position, an ethyl group at the 5-position, and a carboxylate ester group at the 2-position.

This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For example, derivatives of pyrrole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antiviral Properties

The compound has also been studied for its antiviral potential. Preliminary studies suggest that pyrrole derivatives can inhibit viral replication, although specific data on this compound remains limited. Further investigations are necessary to establish its efficacy against specific viral targets .

Anticancer Activity

This compound demonstrates cytotoxic effects on various cancer cell lines. In vitro studies have shown that related compounds possess potent activity against soft tissue cancers. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Pyrrole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are crucial in neurotransmitter regulation and metabolic pathways .
  • Cell Signaling Modulation : The compound may modulate signaling pathways associated with cell growth and apoptosis, thereby exerting its anticancer effects.

Synthesis

This compound can be synthesized through several methods:

  • Cyclization Reactions : The reaction of ethyl acetoacetate with appropriate amines under acidic conditions.
  • Condensation Reactions : Condensation of ethyl 3-aminocrotonate with formamide followed by cyclization.

These methods allow for the efficient production of this compound while maintaining high purity and yield.

Case Studies

Recent studies have highlighted the potential of pyrrole-based compounds in drug development:

  • Study on AChE Inhibition : A series of pyrrole derivatives were synthesized and tested for AChE inhibitory activity, showing promising results comparable to established drugs like Donepezil .
  • Anticancer Screening : Ethyl 3-amino derivatives were evaluated against multiple cancer cell lines, revealing significant cytotoxicity and potential as therapeutic agents.

Research Findings Summary Table

Biological ActivityFindings
AntimicrobialEffective against Staphylococcus aureus and E. coli; MIC values between 3.12 - 12.5 µg/mL .
AntiviralPotential inhibition of viral replication; further studies needed .
AnticancerCytotoxicity observed in soft tissue cancer cell lines; mechanisms involve apoptosis induction .
Enzyme InhibitionInhibits AChE and MAO; comparable efficacy to standard drugs .

Preparation Methods

General Synthetic Approaches

The preparation of this compound typically involves multi-step organic synthesis, primarily based on:

Continuous Preparation via Chloroacetaldehyde Condensation

A state-of-the-art continuous preparation method has been reported for closely related 2-aminopyrrole-3-carboxylic acid ethyl esters, which can be adapted for this compound synthesis. The key steps include:

  • Continuous Acid Catalytic Depolymerization : Cyanuric chloride aldehyde solution is continuously fed into a reactor where it undergoes acid-catalyzed depolymerization to form chloroacetaldehyde solution.

  • Condensation Reaction : The chloroacetaldehyde solution is continuously reacted with 3-amino-3-imino ethyl propionate and an alkali solution in a second reactor to form the 2-aminopyrrole ethyl ester.

This continuous process offers several advantages:

  • Avoids handling unstable anhydrous chloroacetaldehyde.
  • Enhances reaction speed and yield compared to batch processes.
  • Allows precise control over reactant ratios.
  • Improves industrial scalability and reproducibility.
Step Reactants Conditions Outcome Yield (%)
1 Cyanuric chloride aldehyde Acid catalysis, continuous flow Chloroacetaldehyde solution Not specified
2 Chloroacetaldehyde + 3-amino-3-imino ethyl propionate + alkali Continuous condensation 2-aminopyrrole-3-carboxylic acid ethyl ester Up to 47% (reported in similar batch processes)

Note: While this method is described for 2-aminopyrrole-3-carboxylates, modifications in precursors can yield this compound analogs.

Cyclization of Amino Esters with Aldehydes

Another common synthetic route involves the condensation of ethyl 3-aminocrotonate derivatives with aldehydes under acidic or basic conditions to induce cyclization forming the pyrrole ring:

  • Reaction of ethyl acetoacetate or ethyl 3-aminocrotonate with suitable aldehydes (e.g., chloroacetaldehyde or substituted aldehydes).
  • Acid or base catalysis to promote ring closure.
  • Control of temperature and solvent polarity to optimize yield and regioselectivity.

This method is widely used in laboratory and industrial settings due to its flexibility and relatively straightforward conditions.

Halogenation and Subsequent Functionalization

Halogenated pyrrole intermediates, such as ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate, have been synthesized via chlorination of methyl-substituted pyrrole esters using reagents like N-chlorosuccinimide at low temperatures. Subsequent substitution or reduction reactions can then introduce the amino and ethyl groups at desired positions.

This route involves:

  • Friedel–Crafts acylation and Wolff–Kishner reduction to prepare acylated pyrrole intermediates.
  • Monochlorination under mild conditions.
  • Crystallization for product isolation.

Though laborious chromatographic separation may be required, this approach allows for gram-scale preparation of functionalized pyrrole esters.

Comparative Analysis of Preparation Methods

Preparation Method Key Reactants Reaction Type Advantages Disadvantages Typical Yield (%)
Continuous flow condensation (cyanuric chloride to chloroacetaldehyde + amino ester) Cyanuric chloride aldehyde, 3-amino-3-imino ethyl propionate Continuous acid catalysis + condensation High reaction speed, scalable, improved yield, avoids unstable intermediates Requires specialized continuous reactors Up to 47% (batch analogues)
Cyclization of amino esters with aldehydes Ethyl 3-aminocrotonate, aldehydes Acid/base catalyzed cyclization Simple, flexible, adaptable to various substituents Moderate yields, regioselectivity challenges 30-50% (typical)
Halogenation and functionalization of pyrrole esters Methyl-substituted pyrrole esters, N-chlorosuccinimide Halogenation, Friedel–Crafts acylation Gram-scale synthesis, well-defined intermediates Laborious purification, multiple steps 40-60%

Research Findings and Optimization Strategies

  • Yield Improvements : Continuous flow methods demonstrate higher yields and better control over reaction parameters compared to batch processes, reducing by-products and improving purity.

  • Regioselectivity Control : Use of directing groups or Lewis acids (e.g., ZnCl2) can improve regioselectivity in cyclization reactions, minimizing formation of isomeric pyrroles.

  • Reaction Conditions : Temperature control (typically 60–100 °C), solvent choice (e.g., ethyl acetate, DMF), and reaction time optimization are critical for maximizing yields and purity.

  • Scalability : Continuous preparation methods are preferred for industrial scale due to consistent product quality and reduced handling of unstable intermediates.

Summary Table of Key Parameters in Preparation

Parameter Continuous Flow Method Cyclization Method Halogenation Method
Reaction Type Continuous acid catalysis + condensation Acid/base catalyzed cyclization Halogenation + Friedel–Crafts acylation
Typical Temperature Ambient to 90 °C 60–100 °C 0 °C to room temperature
Solvents Organic solvents compatible with chloroacetaldehyde Ethyl acetate, DMF, others Dichloromethane, ethyl acetate
Catalyst/ Reagents Acid catalyst, alkali solution Acid/base catalysts N-chlorosuccinimide, Lewis acids
Yield Range Up to ~47% 30–50% 40–60%
Scalability High (continuous flow) Moderate Moderate to high

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves cyclization reactions using precursors like ethyl acetoacetate or trichloroacetyl chloride. For example, a method analogous to the preparation of ethyl 3-methyl-1H-pyrrole-2-carboxylate involves reacting pyrrolylmagnesium halides with trichloroacetyl chloride, followed by alcoholysis with ethanol to form the ester . Another approach uses condensation of aniline derivatives with ethyl acetoacetate under catalytic conditions, achieving yields of ~40-50% after purification via alumina chromatography . Key variables include reaction temperature (often 60-80°C), solvent choice (e.g., THF or DCM), and acid/base catalysts (e.g., potassium carbonate).

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, in related pyrrole esters, 1H^1H NMR reveals characteristic signals: δ ~4.3 ppm (ester -OCH2_2CH3_3), δ ~6.5 ppm (pyrrole ring protons), and δ ~9.3 ppm (NH2_2 protons) . 13C^{13}C NMR confirms carbonyl (δ ~160 ppm) and ester (δ ~60 ppm) groups. HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 288.1601 for a derivative with C17_{17}H21_{21}NO3_3) .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel or alumina) is standard, particularly for removing colored by-products. Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are often purified using hexane/ethyl acetate gradients (e.g., 3:1 ratio), achieving >95% purity . Recrystallization from ethanol or methanol is also employed, with melting points typically between 80-105°C .

Q. How do substituents like the ethyl and amino groups influence the compound’s stability?

The 5-ethyl group enhances hydrophobicity and steric protection of the pyrrole ring, reducing oxidation susceptibility. The 3-amino group introduces hydrogen-bonding capability, impacting solubility in polar solvents (e.g., DMSO or methanol) . Stability under acidic conditions is moderate; prolonged exposure to strong acids (e.g., HCl) may hydrolyze the ester moiety .

Q. What are common side reactions during synthesis?

Over-alkylation at the amino group and ester hydrolysis are frequent issues. For example, during the synthesis of ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate, competing N-alkylation can occur, requiring careful control of stoichiometry and reaction time . Hydrolysis of the ethyl ester to the carboxylic acid derivative is mitigated by avoiding aqueous workup at high pH .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (amino group) and electrophilic (ester carbonyl) sites. For example, Conceptual DFT indices (e.g., Fukui functions) reveal that the amino group is prone to electrophilic substitution, while the pyrrole ring participates in π-π stacking interactions . Solvent effects (e.g., dielectric constant of DMSO) can be modeled using polarizable continuum models (PCM) to predict solvation energies .

Q. What strategies resolve structural ambiguities in X-ray crystallography for this compound?

High-resolution data (≤ 0.8 Å) and refinement using SHELXL (via Olex2 or similar software) are critical. For disordered structures (e.g., ethyl group rotamers), PART commands in SHELXL partition occupancy. Twinning, observed in similar pyrrole derivatives, is addressed with TWIN/BASF refinement . Hydrogen-bonding networks (e.g., N-H⋯O=C interactions) are validated using Mercury software to ensure geometric accuracy .

Q. How do structural modifications impact biological activity in pyrrole derivatives?

Substitutions at the 3-amino and 5-ethyl positions influence bioactivity. For instance, replacing the ethyl group with a phenyl ring (as in ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) enhances binding to kinase targets, while ester-to-amide conversion improves metabolic stability . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (2.5-3.5) with cytotoxicity in cancer cell lines .

Q. How to analyze contradictory data in synthesis yields or spectral results?

Discrepancies in yields (e.g., 43% vs. 60%) often stem from purification efficiency or side reactions. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives show variable 1H^1H NMR shifts (±0.2 ppm) due to solvent polarity or hydrogen bonding . Cross-validation with HRMS and IR (e.g., carbonyl stretch at ~1700 cm1^{-1}) ensures consistency .

Q. What mechanistic insights explain regioselectivity in pyrrole functionalization?

Electrophilic substitution favors the 4-position due to electron-donating amino groups directing reactivity. In the synthesis of ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate, Friedel-Crafts alkylation at the 5-position is driven by steric hindrance from the ethyl group . Kinetic studies (e.g., monitoring by 1H^1H NMR) reveal that reaction rates decrease with bulkier substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

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